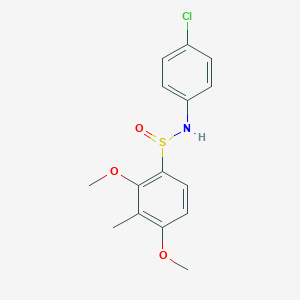
N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide
Overview
Description
“N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide” is a complex organic compound. It contains a sulfinamide group (-S(=O)NH-), which is often found in various pharmaceuticals and agrochemicals due to its ability to mimic a range of biological substrates . The compound also has a 4-chlorophenyl group, which is a common moiety in many pharmaceutical drugs .
Scientific Research Applications
Environmental Monitoring :
- N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide and related compounds have been studied in the context of environmental monitoring. For instance, Laganà et al. (2002) developed a method for the determination of selected herbicides and their transformation products in environmental waters. This research is relevant as it provides insights into the detection and analysis of complex chemical compounds in environmental samples, which could include this compound (Laganà et al., 2002).
Chemical Synthesis and Analysis :
- The synthesis and characterization of chlorohydroxybenzenesulfonyl derivatives, which are structurally related to this compound, have been explored by Cremlyn and Cronje (1979). Their research provides valuable information on the chemical properties and potential applications of these derivatives in various fields, including agriculture and pharmacology (Cremlyn & Cronje, 1979).
Electrochemical Analysis :
- Keivani et al. (2017) developed a voltammetric sensor for analyzing pollutants in water samples, including 4-chlorophenol, which is structurally related to this compound. This research highlights the use of electrochemical strategies for detecting and analyzing environmental pollutants (Keivani et al., 2017).
Pharmacological Research :
- The synthesis, structural characterizations, and computational study of a newly synthesized sulfonamide molecule closely related to this compound has been conducted by Murthy et al. (2018). This study is significant as it provides insights into the molecular structure, electronic properties, and potential pharmacological applications of these compounds (Murthy et al., 2018).
Cancer Research :
- Research on analogs of sulfonamide compounds, such as those by Mun et al. (2012), provides insights into the potential applications of this compound in cancer research. These studies explore the structure-activity relationships and the development of these compounds as therapeutic agents (Mun et al., 2012).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would be how the drug interacts with biological targets in the body . Without specific information about the intended use of this compound, it’s difficult to provide a detailed mechanism of action.
Safety and Hazards
Future Directions
The future directions for the study of this compound would likely involve further experimental studies to determine its physical and chemical properties, synthesis methods, and potential applications. This could include testing the compound for biological activity to see if it has potential as a pharmaceutical drug or agrochemical .
properties
IUPAC Name |
N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-13(19-2)8-9-14(15(10)20-3)21(18)17-12-6-4-11(16)5-7-12/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZXTVFPRQTDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3128828.png)
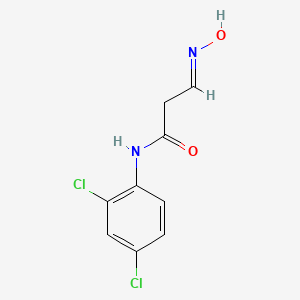
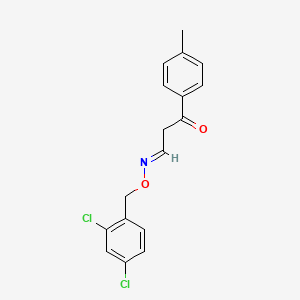
![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea](/img/structure/B3128848.png)
![N-[(dimethylamino)methylene]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3128852.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B3128853.png)
![4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B3128861.png)
![4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B3128864.png)
![N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide](/img/structure/B3128870.png)

![N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B3128889.png)
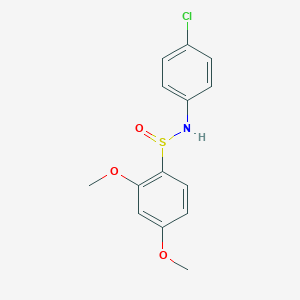
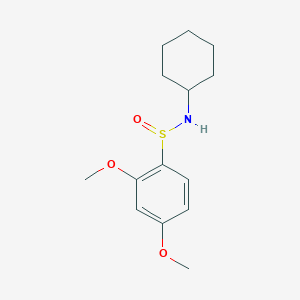
![N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3128914.png)